4-Methyl-3,6-diphenylhexa-3,5-dien-2-one

Catalog No.
S13041567
CAS No.
142700-62-7
M.F
C19H18O
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one

CAS Number

142700-62-7

Product Name

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one

IUPAC Name

4-methyl-3,6-diphenylhexa-3,5-dien-2-one

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C19H18O/c1-15(13-14-17-9-5-3-6-10-17)19(16(2)20)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

HDTMZSPBEKIZCO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C=CC2=CC=CC=C2

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is an organic compound with the molecular formula C19H18OC_{19}H_{18}O and a molecular weight of 262.346 g/mol. It is characterized by a hexadiene backbone with two phenyl groups attached to the 3 and 6 positions, and a methyl group at the 4 position. The compound is notable for its conjugated diene system, which contributes to its chemical reactivity and potential biological activity. Its structure can be visualized as follows:

Structure C6H5C(C=CC(C=O)C(C6H5)CH3\text{Structure }\text{C}_6\text{H}_5-\text{C}(\text{C}=\text{C}-\text{C}(\text{C}=\text{O})-\text{C}(\text{C}_6\text{H}_5)-\text{CH}_3

Due to its unsaturated nature. Key reactions include:

  • Electrophilic Addition: The double bonds in the diene can react with electrophiles, leading to the formation of substituted products.
  • Thermolysis: Under thermal conditions, this compound can rearrange or decompose, producing different products. For instance, thermolysis in refluxing p-xylene has been reported to yield rearranged products in moderate yields .
  • Hydrogenation: The unsaturated bonds can be hydrogenated in the presence of catalysts to yield saturated compounds.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Activity: Due to its conjugated system, it may act as a radical scavenger.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity for 4-methyl-3,6-diphenylhexa-3,5-dien-2-one.
  • Anticancer Potential: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

The synthesis of 4-methyl-3,6-diphenylhexa-3,5-dien-2-one can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of acetophenone derivatives under basic conditions followed by dehydration.
  • Michael Addition: The compound can be synthesized via a Michael addition reaction involving suitable nucleophiles and electrophiles.
  • Catalytic Methods: Recent advancements have introduced nickel-based catalysts that facilitate the formation of carbon-carbon bonds necessary for constructing such complex structures .

4-Methyl-3,6-diphenylhexa-3,5-dien-2-one has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active compound in drug synthesis due to its biological properties.
  • Material Science: Its unique structure may allow it to be used in developing new materials with specific optical or electronic properties.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how 4-methyl-3,6-diphenylhexa-3,5-dien-2-one interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action.
  • Molecular Docking Studies: These studies help predict how the compound interacts with various targets at the molecular level.
  • Toxicity Assessments: Evaluating the safety profile of this compound is essential for its potential therapeutic use.

Several compounds share structural similarities with 4-methyl-3,6-diphenylhexa-3,5-dien-2-one:

Compound NameStructure TypeNotable Features
1,6-Diphenylhexa-1,5-dien-3-oneHexadieneLacks methyl substitution; different reactivity
(E)-5-Methylhex-3-en-2-oneUnsaturated KetoneSimpler structure; less sterically hindered
(E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-oneUnsaturated KetoneContains methoxy group; different electronic properties

Uniqueness of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one

The uniqueness of 4-methyl-3,6-diphenylhexa-3,5-dien-2-one lies in its specific arrangement of phenyl groups and methyl substitution on the diene system. This configuration potentially enhances its biological activity while providing distinct chemical reactivity compared to structurally similar compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

262.135765193 g/mol

Monoisotopic Mass

262.135765193 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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